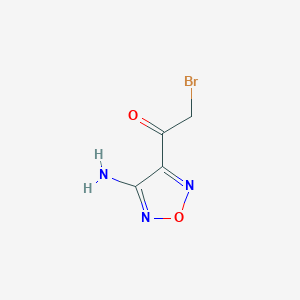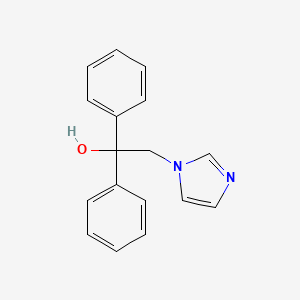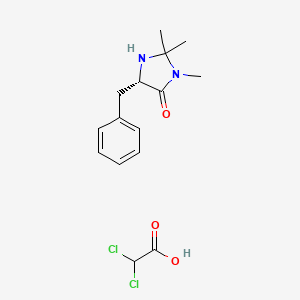
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Descripción general
Descripción
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, also known as TMB-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMB-4 belongs to a class of compounds called imidazolidinones, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Aplicaciones Científicas De Investigación
-
Cancer Research
- Summary of Application : DCA has been studied extensively for its anticancer properties . It has been found to be effective against cancer cells due to its ability to target the metabolism of tumor cells .
- Methods of Application : DCA is administered in doses ranging from 50 to 200 mg/Kg/die, which has been associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .
- Results or Outcomes : The number of reports supporting DCA employment against cancer has increased over the years. DCA has shown potential in significantly affecting the cancer stem cell fraction and contributing to cancer eradication .
-
Chemical and Pharmaceutical Industries
- Summary of Application : Chloroacetic acid (CA), Dichloroacetic acid (DCA) and Trichloroacetic acid (TCA) play important roles in chemical and pharmaceutical industries .
- Methods of Application : CA is actively used in industrial processes such as in the production of dyes, insecticides and active pharmaceutical ingredients .
- Results or Outcomes : DCA has been used in cancer treatment and TCA has been used in various applications .
-
Lactic Acidosis Treatment
- Summary of Application : DCA has been used in the treatment of lactic acidosis, a condition characterized by an excess of lactic acid in the body .
- Methods of Application : DCA is administered orally or intravenously. The dosage and duration of treatment depend on the severity of the condition and the patient’s response to the medication .
- Results or Outcomes : DCA treatment has been shown to reduce lactic acid levels in the body, thereby alleviating the symptoms of lactic acidosis .
-
Heart Failure Research
- Summary of Application : DCA is being studied for its potential use in treating heart failure .
- Methods of Application : In research settings, DCA is administered to animal models or used in vitro to study its effects on heart cells .
- Results or Outcomes : While research is still ongoing, preliminary results suggest that DCA may have beneficial effects in the context of heart failure .
-
Chemical Industry
- Summary of Application : DCA finds utility as a test reagent in analytical measurements during fiber manufacture, specifically for poly(ethylene terephthalate) production .
- Methods of Application : DCA is used as a reagent in various chemical reactions in the industry .
- Results or Outcomes : The use of DCA in these processes helps in the production of high-quality fibers .
-
Pharmaceutical Industry
-
Analytical Measurements in Fiber Manufacture
- Summary of Application : DCA is used as a test reagent in analytical measurements during fiber manufacture, specifically for poly(ethylene terephthalate) production .
- Methods of Application : DCA is used as a reagent in the manufacturing process .
- Results or Outcomes : The use of DCA in these processes helps in the production of high-quality fibers .
-
Medicinal Disinfectant
-
Synthesis of Chloroketones
-
Preparation of Polyaniline (PANI)
- Summary of Application : DCA can be used as a structure-directing agent, solvent, or plastdopant for the preparation of different morphologies of polyaniline (PANI) .
- Methods of Application : DCA is used in the synthesis process of PANI .
- Results or Outcomes : The use of DCA in these processes helps in the production of PANI with different morphologies .
Propiedades
IUPAC Name |
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRAPAXOLQHZSE-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584699 | |
| Record name | Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid | |
CAS RN |
345358-20-5 | |
| Record name | Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 345358-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)
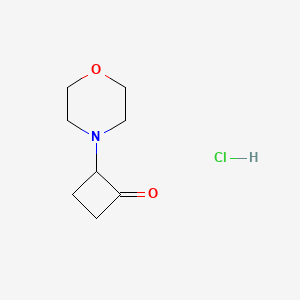

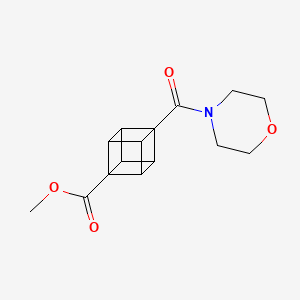


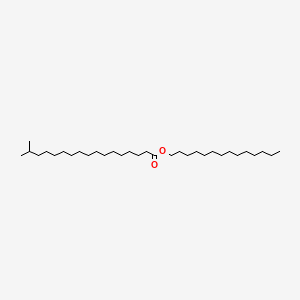

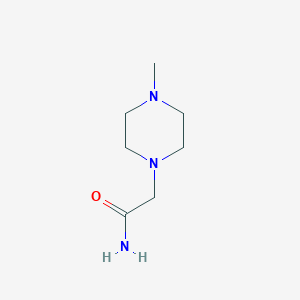
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)
